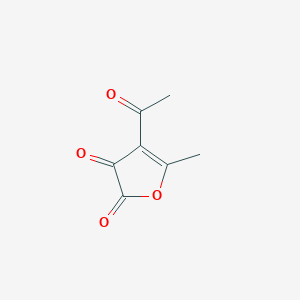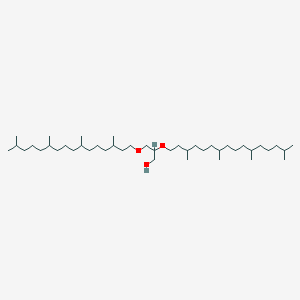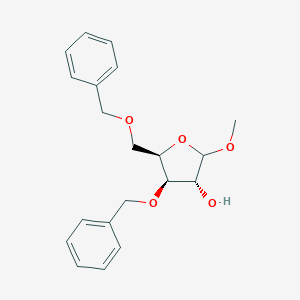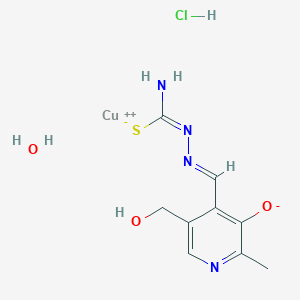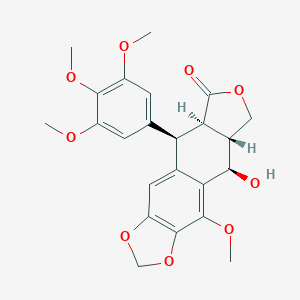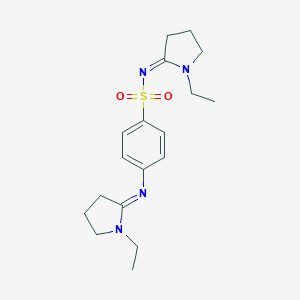
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide, commonly known as EPPS, is a sulfonamide compound that has been extensively studied for its applications in scientific research. EPPS is a zwitterionic buffer that has a pKa of 8.0 and is commonly used in biological and biochemical experiments due to its ability to maintain pH stability.
作用机制
EPPS acts as a buffer by maintaining a stable pH in solution. EPPS is a zwitterionic compound that can exist in both the protonated and deprotonated forms. As the pH of the solution changes, EPPS can donate or accept protons to maintain a stable pH.
生化和生理效应
EPPS has been shown to have minimal effects on biological systems. EPPS has been used in experiments involving cell culture and has been shown to have no significant effects on cell viability or growth.
实验室实验的优点和局限性
EPPS has several advantages in laboratory experiments. EPPS has a high buffering capacity and can maintain pH stability in a wide range of pH values. EPPS is also water-soluble and can be easily added to solutions. However, EPPS has limitations in experiments that require a precise pH range, as its pKa of 8.0 may not be suitable for experiments that require a pH range of 7.0-7.5.
未来方向
There are several future directions for the use of EPPS in scientific research. EPPS can be further studied for its applications in the isolation and purification of biological molecules. EPPS can also be studied for its potential use in drug delivery systems due to its water-solubility and minimal effects on biological systems. Additionally, EPPS can be studied for its potential applications in medical imaging and diagnostics.
Conclusion
In conclusion, EPPS is a sulfonamide compound that has been extensively studied for its applications in scientific research. EPPS has a high buffering capacity and can maintain pH stability in a wide range of pH values. EPPS has minimal effects on biological systems and has been used in experiments involving cell culture. EPPS has several future directions for its use in scientific research, including drug delivery systems and medical imaging.
合成方法
EPPS can be synthesized by reacting 4-aminobenzenesulfonamide with 1,2-diethylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction results in the formation of EPPS as a white crystalline powder.
科学研究应用
EPPS has been widely used in scientific research due to its ability to maintain pH stability in various biological and biochemical experiments. EPPS has been used as a buffer in experiments that involve the isolation and purification of proteins, DNA, RNA, and other biological molecules. EPPS has also been used as a buffer in electrophoresis and chromatography experiments.
属性
CAS 编号 |
126826-74-2 |
|---|---|
产品名称 |
N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
分子式 |
C18H26N4O2S |
分子量 |
362.5 g/mol |
IUPAC 名称 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
InChI 键 |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
手性 SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
规范 SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
同义词 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



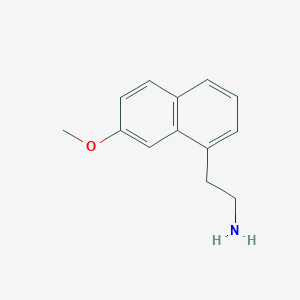

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
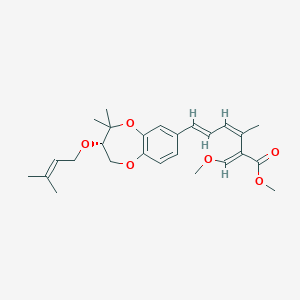
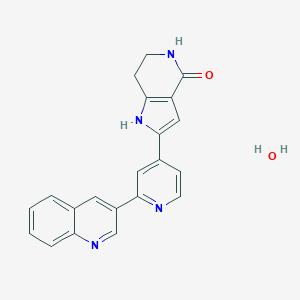
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
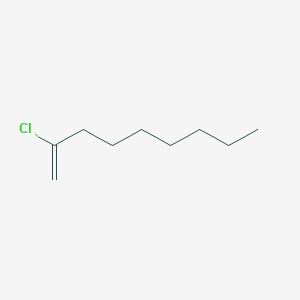
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

